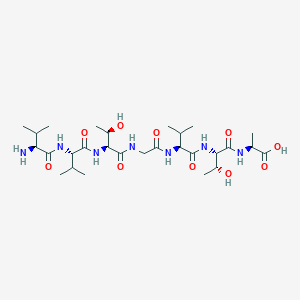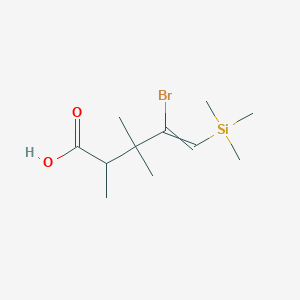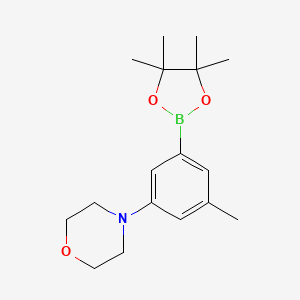![molecular formula C19H18N2O2 B12588631 N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide is a multi-substituted conjugated diene compound. It is known for its unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its conjugated double bonds and the presence of an anilino group, which contribute to its reactivity and functionality.
Métodos De Preparación
The synthesis of N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion
Análisis De Reacciones Químicas
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the anilino group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide has several scientific research applications:
Chemistry: It serves as an intermediate for the synthesis of biologically active compounds and functional materials.
Biology: The compound’s structural properties make it useful in the study of molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide involves its interaction with molecular targets through its conjugated double bonds and anilino group. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its activity.
Comparación Con Compuestos Similares
N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide can be compared with other similar compounds such as:
Pellitorine: A natural compound with a 2,4-dienamide moiety known for its antibacterial and anticancer activities.
Piperovatine: Another natural compound with anti-inflammatory and antifungal properties.
Trichostatin A: A compound with a similar structure that exhibits antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting fluorescence properties, which are not commonly observed in other similar compounds.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[(2Z,4E)-1-anilino-1-oxohexa-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-3-14-17(19(23)20-16-12-8-5-9-13-16)21-18(22)15-10-6-4-7-11-15/h2-14H,1H3,(H,20,23)(H,21,22)/b3-2+,17-14- |
Clave InChI |
CPZFPALHZKINHU-CMDGGOQZSA-N |
SMILES isomérico |
C/C=C/C=C(/C(=O)NC1=CC=CC=C1)\NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC=CC=C(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12588548.png)
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)



![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)


![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)


